molecular formula C16H19NO2S B3037054 5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione CAS No. 416886-17-4

5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione

Cat. No. B3037054
CAS RN: 416886-17-4
M. Wt: 289.4
InChI Key: WOWCKVXMVLBLPF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione is a chemical compound that is derived from 5,5-dimethyl-1,3-cyclohexanedione. This compound is of interest due to its potential use in various chemical reactions and its structural properties, which may lead to the synthesis of biologically active molecules or novel materials.

Synthesis Analysis

The synthesis of derivatives of 5,5-dimethyl-1,3-cyclohexanedione can be achieved through condensation reactions. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives is catalyzed by urea via the condensation of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione, yielding high product yields in an environmentally friendly manner . Additionally, the reaction of 1,3-cyclohexanedione with DMF-DMA leads to the formation of precursors that can be further modified to create a variety of derivatives, including those with dimethylamino groups .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), was determined using X-ray single crystal diffractometry, revealing its monoclinic crystal system and P21/n space group . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 5,5-dimethyl-1,3-cyclohexanedione derivatives are diverse. Cycloaddition reactions of intermediates with olefinic dienophiles have been shown to proceed in a highly regio- and stereoselective manner, leading to the formation of quinazoline derivatives . However, attempts to synthesize certain derivatives, such as 5,5-dimethyl-2-isopropylidene-1,3-cyclohexanedione, can result in unexpected products due to the dimerization of radicals formed during the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dimethyl-1,3-cyclohexanedione and its derivatives are influenced by their molecular structure. The melting points, elemental analysis, and spectroscopic data (IR, 1H NMR) are typically used to characterize these compounds . The crystallographic data provide insights into the density and molecular packing within the crystal lattice, which can affect the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Characterization

5,5-Dimethyl-1,3-cyclohexanedione, a related compound, has been used in various synthetic processes. For instance, it has been involved in the synthesis of biologically active compounds through reactions with different reagents (Jeyachandran, 2021). Additionally, its crystal structure and properties have been characterized, providing insights into its chemical behavior (Zhang et al., 2013).

Catalytic and Environmental Applications

Research indicates that compounds similar to 5,5-Dimethyl-1,3-cyclohexanedione can be used in environmentally friendly catalytic processes. For example, a study demonstrated its use in the synthesis of derivatives catalyzed by urea under ultrasonic conditions, highlighting the potential for green chemistry applications (Li et al., 2012).

Material Science and Crystallography

The compound has been explored in material science, particularly in crystallography. Studies have detailed its crystalline properties and potential for further applications in this field (Klaus & Margaretha, 1991).

Organic Chemistry and Molecular Reactions

In organic chemistry, it serves as a precursor in various molecular reactions. Its reactivity and the products of its reactions have been extensively studied, providing valuable insights for organic chemists (Tonkikh et al., 2002).

Analytical Chemistry Applications

The compound has been utilized in analytical chemistry for the trace analysis of aldehydes, showcasing its usefulness as a reagent in precise chemical measurements (Mopper et al., 1983).

Green Chemistry and Sustainable Synthesis

Emphasizing the importance of sustainable practices in chemistry, studies have shown the use of related compounds in the green synthesis of various derivatives, indicating its role in promoting environmentally responsible chemical processes (Pal, 2020).

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information on this compound, it’s difficult to predict future directions .

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(4-methylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-16(2)8-14(18)13(15(19)9-16)10-17-11-4-6-12(20-3)7-5-11/h4-7,10,18H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWCKVXMVLBLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)SC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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